molecular formula C11H16N2O2 B2744897 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1510467-54-5

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B2744897
CAS No.: 1510467-54-5
M. Wt: 208.261
InChI Key: GZMGYMIDULBJOF-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form the desired imidazo[1,5-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and other additives may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.

    Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinic acid and pyridoxine.

Uniqueness

What sets 3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid apart is its unique combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interaction with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h7H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMGYMIDULBJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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